molecular formula C8H2FeO4S B14298257 CID 71337081 CAS No. 113245-85-5

CID 71337081

Cat. No.: B14298257
CAS No.: 113245-85-5
M. Wt: 250.01 g/mol
InChI Key: RSMBZHNYKVUUBK-UHFFFAOYSA-N
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Description

  • Chemical Identity: IUPAC name, molecular formula, weight, and structural classification.
  • Synthesis: Reaction pathways, catalysts, and yield (e.g., as in ’s synthesis of benzothiophene derivatives) .
  • Applications: Therapeutic, industrial, or catalytic roles.

Properties

CAS No.

113245-85-5

Molecular Formula

C8H2FeO4S

Molecular Weight

250.01 g/mol

InChI

InChI=1S/C8H2O4S.Fe/c9-3-7-1-2-8(4-10)13(7,5-11)6-12;/h1-2H;

InChI Key

RSMBZHNYKVUUBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C=O)S(=C=O)(=C=O)C1=C=O.[Fe]

Origin of Product

United States

Preparation Methods

The synthesis of CID 71337081 involves several steps and specific reaction conditions. The preparation methods can be divided into two main categories: synthetic routes and industrial production methods.

Synthetic Routes

    Initial Reaction: The synthesis begins with the reaction of a primary amine with a suitable aldehyde or ketone under acidic conditions to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of a catalyst, such as a Lewis acid, to form the core structure of this compound.

    Functionalization: The core structure is then functionalized by introducing various substituents through reactions such as halogenation, alkylation, or acylation.

Industrial Production Methods

    Batch Processing: In industrial settings, the synthesis of this compound is often carried out in batch reactors. This method allows for precise control over reaction conditions and yields high-purity products.

    Continuous Flow Processing: Continuous flow processing is another method used in the industrial production of this compound. This method offers advantages such as increased efficiency, scalability, and reduced waste.

Chemical Reactions Analysis

CID 71337081 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are oxidized derivatives of the compound.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products are reduced forms of the compound.

    Substitution: Substitution reactions involving this compound typically occur at specific functional groups. Common reagents used in these reactions include halogens, alkyl halides, and acyl chlorides.

Scientific Research Applications

CID 71337081 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules makes it a valuable tool for understanding biological mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as a candidate for the treatment of certain diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of CID 71337081 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Limitations of the Provided Evidence

  • For example, compares benzothiophene derivatives based on structural similarity scores (0.85–0.93) , while compares oscillatoxin derivatives .
  • –10, 12, 15, 19–20 : These focus on academic writing guidelines, such as formatting references or experimental data reporting, but lack chemical-specific data.
  • –4, 7 : These discuss NLP models (e.g., Transformer, BERT) and are unrelated to chemical compounds.

Recommended Structure for Future Analysis

If data for CID 71337081 becomes available, a scientifically rigorous comparison should follow this framework:

Comparison with Similar Compounds

Parameter This compound Compound A (CID X) Compound B (CID Y)
Molecular Weight [Value] [Value] [Value]
LogP [Value] [Value] [Value]
Bioavailability [Value] [Value] [Value]
Synthetic Yield [Value] [Value] [Value]
Biological Activity [Value] [Value] [Value]
  • Structural Similarity : Use tools like Tanimoto coefficients (as in ’s similarity scores) .
  • Functional Groups : Impact on reactivity or binding affinity (e.g., ’s analysis of steroid backbone orientations) .
  • Thermodynamic Stability : Melting/boiling points, solubility (e.g., as in ’s solubility data) .

Research Findings

  • In Vitro/In Vivo Studies : Efficacy, toxicity, or mechanism of action.
  • Spectroscopic Data : NMR, MS, or XRD patterns (e.g., ’s GC-MS chromatogram) .

Critical Notes

Data Gaps : The absence of this compound in the evidence highlights the need to consult specialized databases (e.g., PubChem, Reaxys) or primary literature.

Methodology : Follow standardized protocols for chemical characterization, as outlined in –10 and 14 .

Ethical Reporting : Adhere to guidelines for referencing and data transparency (–10, 12, 15, 19–20) .

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